molecular formula C19H22FN3O4S B2759417 N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251606-04-8

N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No. B2759417
CAS RN: 1251606-04-8
M. Wt: 407.46
InChI Key: NSYADXGQIBPMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22FN3O4S and its molecular weight is 407.46. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization

Research has explored the pharmacological characterization of compounds with structural similarities to N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide. For instance, Grimwood et al. (2011) investigated a novel κ-opioid receptor (KOR) antagonist, revealing its high affinity for human, rat, and mouse KORs, and its potential in treating depression and addiction disorders due to its selectivity and in vivo efficacy (Grimwood et al., 2011).

Antimicrobial Activity

Another area of research is the development of antimycobacterial agents. Kumar et al. (2008) described the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their therapeutic potential (Kumar et al., 2008).

Corrosion Inhibition

The compound and its derivatives have also been studied for their corrosion inhibition properties. Kaya et al. (2016) explored the efficacy of piperidine derivatives in preventing iron corrosion, utilizing quantum chemical calculations and molecular dynamics simulations to demonstrate their protective capabilities (Kaya et al., 2016).

Insecticidal Applications

Research by Bakhite et al. (2014) into pyridine derivatives, including structures related to the compound , showed promising insecticidal activity against the cowpea aphid, suggesting potential applications in pest control (Bakhite et al., 2014).

Anti-Cancer Activity

Additionally, compounds structurally similar to N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide have been evaluated for their anti-cancer potential. Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives, demonstrating significant anti-lung cancer activity, thus underscoring the potential of these compounds in cancer therapy (Hammam et al., 2005).

properties

IUPAC Name

N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-21(16-9-7-15(20)8-10-16)18(24)14-22-11-5-6-17(19(22)25)28(26,27)23-12-3-2-4-13-23/h5-11H,2-4,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYADXGQIBPMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.